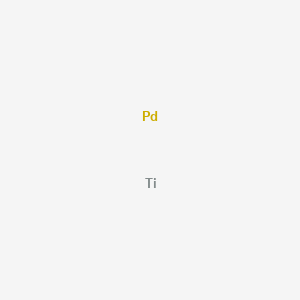
Palladium--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–titanium (1/1) is a compound consisting of equal parts palladium and titanium. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. Palladium and titanium are both transition metals, and their combination results in a material that exhibits enhanced chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium–titanium (1/1) can be synthesized through various methods, including electrochemical deposition, sonochemical preparation, and wet chemical methods such as the sol-gel method or reduction by alcohols or other reductants . One common method involves electroless plating of palladium on titanium plates, resulting in a homogeneous deposition of palladium nanoparticles on the titanium surface .
Industrial Production Methods: In industrial settings, palladium–titanium (1/1) is often produced using high-temperature and high-pressure techniques to ensure uniformity and stability of the compound. The process may involve the use of specialized equipment to control the reaction environment and achieve the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Palladium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Palladium, in particular, is known for its catalytic properties and is widely used in cross-coupling reactions such as the Suzuki and Heck reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–titanium (1/1) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from reactions involving palladium–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form oxides of palladium and titanium, while in reduction reactions, it may produce metallic palladium and titanium.
Scientific Research Applications
Palladium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and dehydrogenation processes . In biology and medicine, palladium nanoparticles have shown potential as antimicrobial and anticancer agents . Additionally, the compound is used in industrial applications such as fuel cells, hydrogen storage, and sensors for detecting gases like hydrogen .
Mechanism of Action
The mechanism of action of palladium–titanium (1/1) involves its ability to facilitate chemical reactions through its catalytic properties. Palladium, in particular, can switch between different oxidation states, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Palladium–titanium (1/1) can be compared to other similar compounds, such as palladium-platinum and palladium-rhodium alloys. These compounds also exhibit catalytic properties and are used in similar applications. palladium–titanium (1/1) is unique in its combination of properties, including its stability, reactivity, and cost-effectiveness .
List of Similar Compounds:- Palladium-platinum alloys
- Palladium-rhodium alloys
- Palladium-silver alloys
- Palladium-gold alloys
Palladium–titanium (1/1) stands out due to its specific combination of palladium and titanium, which imparts unique properties that are advantageous in various scientific and industrial applications.
Properties
CAS No. |
12165-82-1 |
|---|---|
Molecular Formula |
PdTi |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
palladium;titanium |
InChI |
InChI=1S/Pd.Ti |
InChI Key |
FAUWSVSZYKETJJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


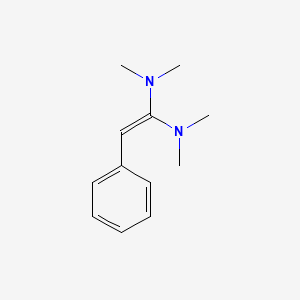

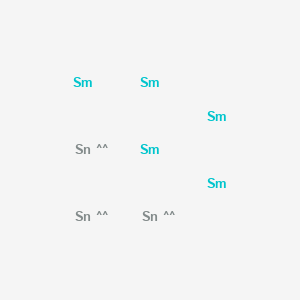
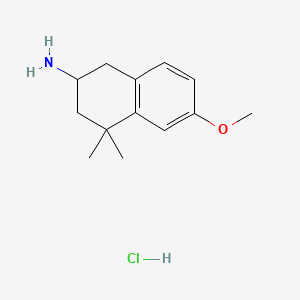


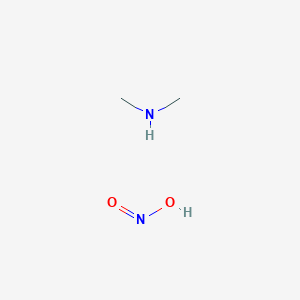
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

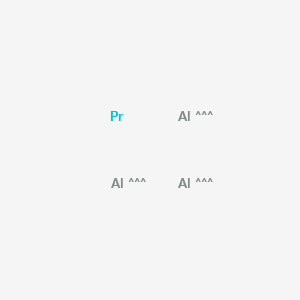
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)



